molecular formula C26H22N2O4 B12028443 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 614748-14-0

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12028443
CAS No.: 614748-14-0
M. Wt: 426.5 g/mol
InChI Key: XGUWREFFNAVGKZ-ZNTNEXAZSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as allyloxy, benzoyl, hydroxy, phenyl, and pyridinylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a phenol derivative.

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Methoxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    4-(4-(Ethoxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The uniqueness of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy and ethoxy analogs.

Properties

CAS No.

614748-14-0

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O4/c1-2-15-32-21-12-10-20(11-13-21)24(29)22-23(19-8-4-3-5-9-19)28(26(31)25(22)30)17-18-7-6-14-27-16-18/h2-14,16,23,29H,1,15,17H2/b24-22+

InChI Key

XGUWREFFNAVGKZ-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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